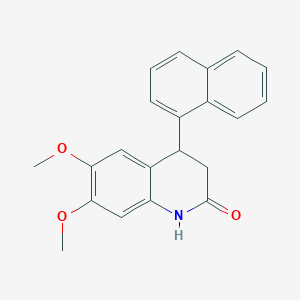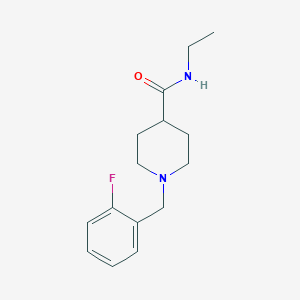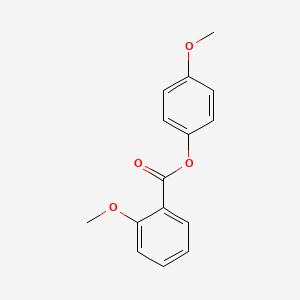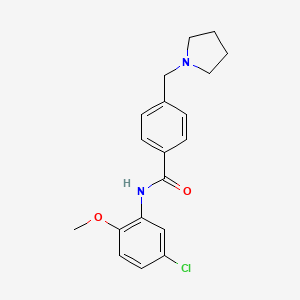![molecular formula C15H20ClN7 B4434949 N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434949.png)
N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Overview
Description
N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, commonly known as AG-014699, is a chemical compound that belongs to the class of PARP inhibitors. PARP inhibitors are a class of drugs that have gained significant attention in recent years due to their potential applications in cancer therapy. AG-014699 is a potent inhibitor of PARP enzymes, which are involved in DNA repair mechanisms.
Mechanism of Action
AG-014699 is a potent inhibitor of PARP enzymes, which play a crucial role in DNA repair mechanisms. PARP enzymes are involved in the repair of single-strand DNA breaks, and their inhibition can lead to the accumulation of DNA damage. This accumulation of DNA damage can selectively kill cancer cells, as cancer cells have a higher rate of DNA damage and replication compared to normal cells.
Biochemical and Physiological Effects:
AG-014699 has been shown to selectively kill cancer cells by inhibiting PARP enzymes. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, AG-014699 can also cause some adverse effects, including myelosuppression, fatigue, and nausea.
Advantages and Limitations for Lab Experiments
AG-014699 has several advantages for lab experiments, including its potent inhibition of PARP enzymes and its ability to selectively kill cancer cells. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research and development of AG-014699. These include:
1. Clinical trials to determine the optimal dosage and administration of AG-014699 for cancer therapy.
2. Development of combination therapies that include AG-014699 with other chemotherapy or radiation therapy agents.
3. Investigation of the potential applications of AG-014699 in other diseases, such as neurodegenerative diseases.
4. Development of novel PARP inhibitors with improved efficacy and reduced toxicity.
5. Investigation of the mechanisms of resistance to PARP inhibitors and the development of strategies to overcome resistance.
Conclusion:
AG-014699 is a potent PARP inhibitor with promising potential applications in cancer therapy. Its selective killing of cancer cells and ability to enhance the efficacy of chemotherapy and radiation therapy make it a promising candidate for further research and development. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential applications in other diseases.
Scientific Research Applications
AG-014699 has been extensively studied for its potential applications in cancer therapy. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage, which can selectively kill cancer cells. AG-014699 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
2-N-(4-chlorophenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN7/c1-22-6-8-23(9-7-22)10-13-19-14(17)21-15(20-13)18-12-4-2-11(16)3-5-12/h2-5H,6-10H2,1H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZTFMNMFEXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-phenylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4434882.png)


![N-(2-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434899.png)
![2-methoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434907.png)
![N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4434908.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4434916.png)

![N-ethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434936.png)

![2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B4434940.png)
![1,6,7-trimethyl-8-[3-(1-piperidinyl)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4434957.png)
![methyl 4-[(cyclohexylsulfonyl)amino]benzoate](/img/structure/B4434963.png)